molecular formula C15H14BrNO3 B5753092 2-bromo-N-(3,4-dimethoxyphenyl)benzamide

2-bromo-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B5753092
M. Wt: 336.18 g/mol
InChI Key: LWGOWJSOCHLLKC-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 3,4-dimethoxyphenyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₃BrNO₃, with a molecular weight of 335.18 g/mol.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOWJSOCHLLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)benzamide typically involves the bromination of N-(3,4-dimethoxyphenyl)benzamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide, while coupling reactions would result in biaryl or diaryl compounds .

Scientific Research Applications

2-bromo-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Methoxy Substitution

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C10)
  • Structural difference : Bromine at the para position and methoxy groups at 3,5-positions.
  • Physicochemical properties :
    • Molecular weight: 335.18 g/mol (same as target compound).
    • ¹³C NMR Distinct shifts at δ 166.305 (amide carbonyl) and δ 55.791 (methoxy carbons) .
  • Biological activity : Exhibits anti-inflammatory and spasmolytic effects due to altered electronic distribution .
2-Bromo-N-(3,4-dimethylphenyl)benzamide
  • Structural difference : Methyl groups replace methoxy substituents.
  • Physicochemical properties :
    • Molecular weight: 304.18 g/mol .
    • Boiling point: 341°C , higher than the target compound due to reduced polarity .
  • Safety profile : Classified as harmful by inhalation or skin contact .

Functional Group Variations

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural difference : Ethyl linker instead of direct amide bond.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
  • Biological activity : Lower spasmolytic potency compared to brominated analogs, highlighting the importance of bromine for activity .
2-Bromo-N-(3-{(1E)-3-oxo-3-[(3,4-dimethoxyphenyl)amino]prop-1-en-1-yl}phenyl)-acrylamide (4m)
  • Structural difference: Acrylamide side chain with a conjugated enone system.
  • Physicochemical properties :
    • Melting point: 108–110°C .
    • ESI-MS: [M]+ = 430.6 , confirming molecular stability .
  • Synthetic yield : 78% , higher than analogs with trifluoromethyl groups due to reduced steric hindrance .

Heterocyclic and Sulfur-Containing Analogs

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Structural difference: Thienopyrazole heterocycle.
  • Physicochemical properties :
    • Molecular weight: 485.22 g/mol .
    • Applications: Explored as a kinase inhibitor due to sulfur-mediated hydrogen bonding .
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • Structural difference : Thiadiazole ring with a sulfanyl linker.
  • Physicochemical properties :
    • Density: 1.47 g/cm³ (predicted).
    • pKa: 6.87 , indicating moderate acidity .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-Bromo-N-(3,4-dimethoxyphenyl)benzamide 335.18 Not reported 2-Br, 3,4-(OCH₃)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 335.18 Not reported 4-Br, 3,5-(OCH₃)
Rip-B 285.33 90 Ethyl linker, 3,4-(OCH₃)
2-Bromo-N-(3,4-dimethylphenyl)benzamide 304.18 Not reported 2-Br, 3,4-(CH₃)
Compound 4m 430.6 108–110 Acrylamide, 3,4-(OCH₃)

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(3,4-dimethoxyphenyl)benzamide, and how can yield be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid derivatives with 3,4-dimethoxyaniline via amide bond formation. Key steps include:
  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDC) .
  • Reaction with the amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF .
  • Optimization Strategies :
  • Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Table 1 : Example Reaction Conditions and Yields

Reagent SystemSolventTemperatureYield (%)
SOCl₂ + DMFDCM0–25°C65–75
EDC/HOBtDMFRT70–85

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.0 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ ~165 ppm) and bromine-substituted carbons (δ ~120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 350.04) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 66.4° in similar bromophenyl acetamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:
  • Reproducibility Checks :
  • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Validate purity via HPLC (>98%) and elemental analysis (e.g., C: 54.83%, H: 3.62%) .
  • Mechanistic Studies :
  • Use biochemical probes (e.g., folate pathway inhibitors) to test hypothesized antibacterial mechanisms .
  • Conduct enzyme inhibition assays (e.g., MAO-A/B for neuroactivity) with positive/negative controls .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability .
  • Replace methoxy groups with sulfonamides for enhanced solubility and target binding .
  • SAR Studies :
  • Compare analogs (e.g., 2-chloro vs. 2-bromo substitutions) in cytotoxicity assays (IC₅₀ values) .
  • In Silico Modeling :
  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How does environmental stability impact experimental design for this compound?

  • Methodological Answer :
  • Stability Assessment :
  • Thermal Stability : TGA/DSC analysis (decomposition >200°C) ensures compatibility with high-temperature reactions .
  • Photostability : UV-Vis spectroscopy under light exposure (λ = 254 nm) detects degradation products .
  • Storage Recommendations :
  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions?

  • Methodological Answer : Discrepancies may stem from catalyst systems or halogen reactivity. Approaches include:
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling efficiency .
  • Control Experiments :
  • Use model substrates (e.g., 4-bromotoluene) to isolate variables .
  • Monitor reaction progress via TLC/GC-MS to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(3,4-dimethoxyphenyl)benzamide
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2-bromo-N-(3,4-dimethoxyphenyl)benzamide

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